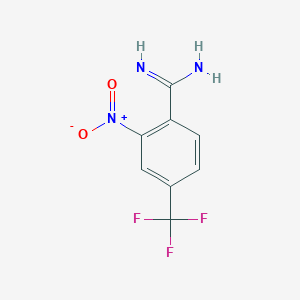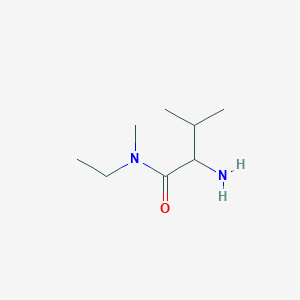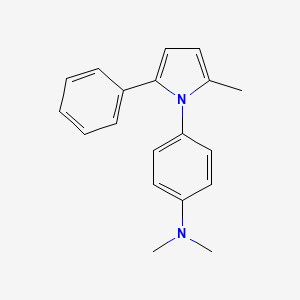
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline is an organic compound with the molecular formula C20H22N2 It is a derivative of aniline, where the aniline nitrogen is substituted with two methyl groups, and the para position of the aniline ring is substituted with a 2-methyl-5-phenylpyrrol-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline typically involves the reaction of N,N-dimethylaniline with a suitable pyrrole derivative. One common method is the reaction of N,N-dimethylaniline with 2-methyl-5-phenylpyrrole under acidic conditions to facilitate the electrophilic aromatic substitution. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to enhance the electrophilicity of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or pyrrole moiety.
科学的研究の応用
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline can be compared with other similar compounds, such as:
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)benzamide: Similar structure but with an amide group instead of an aniline.
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)phenol: Similar structure but with a hydroxyl group instead of an aniline.
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications
特性
分子式 |
C19H20N2 |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-(2-methyl-5-phenylpyrrol-1-yl)aniline |
InChI |
InChI=1S/C19H20N2/c1-15-9-14-19(16-7-5-4-6-8-16)21(15)18-12-10-17(11-13-18)20(2)3/h4-14H,1-3H3 |
InChIキー |
JXSWZCBAJQVLIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


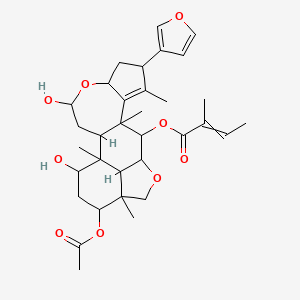

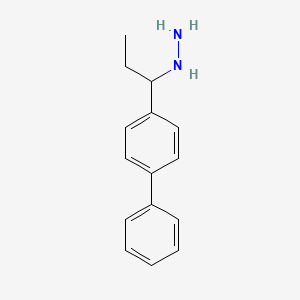
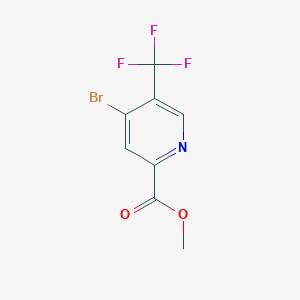
![1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12435445.png)
![(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12435449.png)

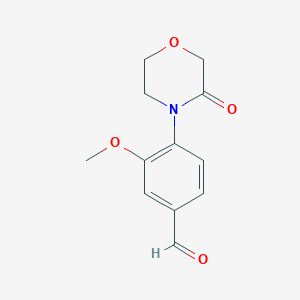
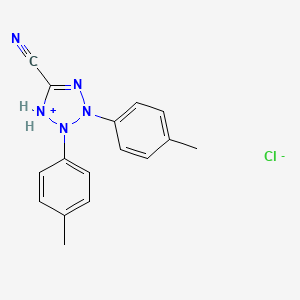
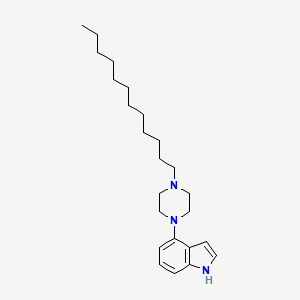
![5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12435466.png)
